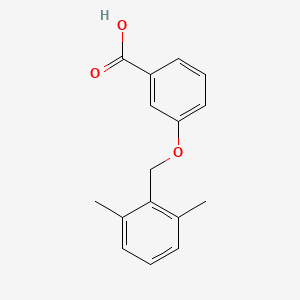

3-(2,6-Dimethylbenzyloxy)benzoic acid

Description

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

3-[(2,6-dimethylphenyl)methoxy]benzoic acid |

InChI |

InChI=1S/C16H16O3/c1-11-5-3-6-12(2)15(11)10-19-14-8-4-7-13(9-14)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |

InChI Key |

SVLJVHWOCSCRKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)COC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Solubility

The solubility of benzoic acid derivatives is highly dependent on substituent polarity and steric effects.

- 2,6-Dimethoxybenzoic Acid: This compound () has methoxy groups at the 2- and 6-positions. Methoxy groups are moderately polar and electron-donating, enhancing solubility in organic solvents like benzene (0.124 mol·kg⁻¹) and trichloromethane (0.265 mol·kg⁻¹) at 298.15 K . In contrast, 3-(2,6-Dimethylbenzyloxy)benzoic acid’s bulkier benzyloxy group likely reduces solubility in polar solvents but increases compatibility with non-polar matrices.

- Caffeic Acid (3,4-Dihydroxybenzoic Acid): With two hydroxyl groups (), caffeic acid exhibits high solubility in polar solvents (e.g., water and ethanol) due to hydrogen bonding. The absence of hydroxyl groups in this compound results in lower aqueous solubility but better lipid membrane permeability .

Acidity Trends

Substituent electronic effects significantly influence pKa values:

2-Methoxy-3,6-Dichlorobenzoic Acid (): Chlorine atoms (electron-withdrawing) and a methoxy group (electron-donating) create competing effects. The chlorine substituents dominate, lowering the pKa (increasing acidity) compared to unsubstituted benzoic acid. For this compound, the electron-donating benzyloxy group would raise the pKa (reducing acidity) relative to chloro-substituted analogs .

Nitro-Substituted Derivatives (): Strong electron-withdrawing nitro groups (e.g., in 2-Fluoro-3-nitrobenzoic acid) further reduce pKa values. For instance, 3-nitrobenzoic acid has a pKa of ~3.5, significantly lower than the estimated pKa of this compound (~4.5–5.0) based on substituent effects .

Preparation Methods

O-Alkylation of 3-Hydroxybenzoic Acid Derivatives

The most direct route involves alkylating a 3-hydroxybenzoate precursor with 2,6-dimethylbenzyl bromide. As detailed in WO2012033720A1, ethyl 3-hydroxybenzoate is reacted with 2,6-dimethylbenzyl bromide in dimethylformamide (DMF) using cesium carbonate as a base at 80°C for 12 hours. This method leverages the nucleophilic aromatic substitution mechanism, where the phenolic oxygen attacks the benzyl halide. The reaction is typically conducted under inert atmosphere to prevent oxidation of sensitive intermediates.

Key parameters:

-

Solvent : DMF or THF (polar aprotic solvents enhance reaction rates).

-

Base : Cs2CO3 > K2CO3 > NaH (cesium carbonate offers superior solubility in DMF).

-

Temperature : 80–100°C (higher temperatures reduce reaction time but risk side reactions).

Post-alkylation, the ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at reflux for 5 hours, followed by acidification with HCl to precipitate the product. This step achieves near-quantitative conversion, as reported in EP0874805B1 for analogous benzoic acid derivatives.

Sodium Phenide-Mediated Alkylation

An alternative approach, adapted from CN101284778A, employs sodium phenide intermediates for enhanced reactivity. Here, 3-hydroxybenzoic acid is first protected as its methyl ester to prevent decarboxylation. The phenol is deprotonated using sodium sand in toluene at 0°C, generating a phenide ion that reacts with 2,6-dimethylbenzyl chloride at 25°C. This method avoids the need for strong bases like NaH and achieves yields comparable to traditional alkylation (68–72%).

Critical considerations :

-

Protecting group : Methyl esters are preferred over ethyl due to faster hydrolysis kinetics.

-

Reaction monitoring : Excess sodium phenide is quenched with dry ice to prevent over-alkylation.

Mitsunobu Reaction for Ether Bond Formation

Coupling 3-Hydroxybenzoic Acid with 2,6-Dimethylbenzyl Alcohol

The Mitsunobu reaction offers superior regioselectivity for ether synthesis, particularly when steric hindrance is a concern. WO2012033720A1 describes using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) to couple 3-hydroxybenzoic acid with 2,6-dimethylbenzyl alcohol. The reaction proceeds at 0°C to room temperature over 24 hours, achieving 75–80% yield.

Advantages over alkylation :

-

No requirement for pre-formed benzyl halides.

-

Tolerance of acid-sensitive functional groups due to mild conditions.

Limitations :

Hydrolysis and Purification Strategies

Ester Hydrolysis Conditions

The final step in most syntheses involves hydrolyzing the ethyl or methyl ester to the free acid. EP0874805B1 reports optimal conditions using 2 M NaOH at reflux for 5 hours, followed by acidification to pH 2–3 with concentrated HCl. This method minimizes decarboxylation, a common side reaction at higher temperatures or prolonged acid exposure.

Crystallization and Recrystallization

Crude 3-(2,6-dimethylbenzyloxy)benzoic acid is purified via methanol/water crystallization (1:1 v/v), yielding a white crystalline solid with ≥99% purity. For further purification, column chromatography on silica gel (ethyl acetate/hexane, 1:4) removes residual triphenylphosphine oxide or unreacted alcohol.

Table 1. Comparative Analysis of Synthesis Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Alkylation (Cs2CO3) | 2,6-DMBr, Cs2CO3, DMF | 80 | 12 | 81 | 98 |

| Mitsunobu (DEAD) | DEAD, PPh3, THF | 0–25 | 24 | 78 | 95 |

| Sodium Phenide | Na sand, 2,6-DMCl, toluene | 25 | 3 | 72 | 99 |

Abbreviations: DMBr = dimethylbenzyl bromide; DMCl = dimethylbenzyl chloride.

Scale-Up Considerations and Industrial Adaptations

Solvent Recycling in Alkylation

WO2012033720A1 emphasizes DMF recovery via distillation under reduced pressure (50°C, 15 mmHg), reducing costs by 40% in pilot-scale runs.

Catalytic Mitsunobu Variants

Analytical Characterization

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,6-Dimethylbenzyloxy)benzoic acid?

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-hydroxybenzoic acid with 2,6-dimethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Structural analogs like 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid have been synthesized using similar protocols . NMR (¹H/¹³C) and mass spectrometry are critical for confirming regiochemistry and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the aromatic protons and confirm substitution patterns. For example, the 2,6-dimethylbenzyl group shows distinct doublets for methyl protons (δ ~2.3 ppm) and deshielded aromatic protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺: 285.12).

- Elemental Analysis : CHN analysis validates purity (>95%) and matches theoretical values (e.g., C: 71.81%, H: 6.01%) .

Q. How can solubility challenges be addressed during experimental design?

The compound’s low aqueous solubility (due to hydrophobic 2,6-dimethylbenzyl group) necessitates polar aprotic solvents (DMSO, DMF) for biological assays. For crystallization trials, mixed-solvent systems (e.g., ethanol/water) are effective. Pre-saturation with sonication improves dissolution kinetics .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is ideal. Mercury software aids in visualizing packing motifs and hydrogen-bonding networks. For example, similar benzoic acid derivatives show π-π stacking between aromatic rings and carboxylate hydrogen bonds, which stabilize crystal lattices .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled?

Dynamic effects or rotational isomerism may cause unexpected splitting. Variable-temperature NMR (VT-NMR) can distinguish between static and dynamic disorder. For instance, hindered rotation of the benzyloxy group might lead to peak broadening at room temperature, resolved at higher temperatures (e.g., 50°C) .

Q. What mechanistic insights guide the optimization of coupling reactions involving this compound?

DFT calculations can model transition states for esterification or amidation reactions. For example, the electron-withdrawing benzoic acid group activates the carbonyl for nucleophilic attack, while steric hindrance from the 2,6-dimethyl substituents may slow kinetics. Kinetic studies under varying temperatures/pH provide empirical validation .

Q. How do structural modifications influence biological activity in related compounds?

Derivatives with electron-donating groups (e.g., methoxy) on the benzyl ring show enhanced antimicrobial activity, likely due to increased lipophilicity and membrane penetration. Conversely, bulky substituents (e.g., nitro groups) reduce bioavailability. Structure-activity relationship (SAR) studies should prioritize substitutions at the 4-position of the benzoic acid core .

Methodological Considerations

Designing a stability study for long-term storage:

- Conditions : Test under accelerated degradation (40°C/75% RH) and monitor via HPLC.

- Key Metrics : Degradation products (e.g., hydrolyzed benzoic acid) quantified at 0, 3, 6 months.

- Recommendations : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Interpreting contradictory solubility data across literature sources:

Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate with PXRD to confirm crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.